Stevioside is a natural, non-caloric sweetener primarily extracted from the leaves of the Stevia rebaudiana Bertoni plant, a perennial shrub native to South America. [, , ] It belongs to a class of compounds known as diterpene glycosides. [, ] Stevioside is recognized for its intense sweetness, estimated to be 100 to 300 times sweeter than sucrose (table sugar). [, , ]
In scientific research, Stevioside serves as a valuable tool for investigating various biological processes and potential therapeutic applications, particularly in the areas of metabolism, inflammation, and oxidative stress. [, , , ]
The primary method for obtaining Stevioside involves extraction from Stevia rebaudiana Bertoni leaves. [, , ]
The synthesis of stevioside can occur through both natural extraction from Stevia rebaudiana and synthetic methods using metabolic engineering.
Stevioside has a complex molecular structure characterized by multiple hydroxyl groups and a unique arrangement of carbon atoms. Its molecular formula is , and it has a molecular weight of approximately 804.87 g/mol.
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, which reveal the spatial arrangement of atoms and functional groups.
Stevioside undergoes various chemical reactions, primarily involving hydrolysis and glycosylation:
These reactions are essential for both natural biosynthesis in plants and synthetic production in engineered microorganisms.
The mechanism by which stevioside exerts its sweetening effect involves interaction with taste receptors on the tongue:
Research indicates that the degree of glycosylation affects the intensity and duration of sweetness, with more extensive glycosylation generally enhancing sweetness perception .
Stevioside exhibits several notable physical and chemical properties:
These properties make stevioside an attractive alternative sweetener for food and beverage formulations.
Stevioside has diverse applications across various industries:
Research continues into enhancing production methods and exploring new applications for stevioside in functional foods and nutraceuticals .
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